Sj-733 Demonstrates Superior Oral Bioavailability and Dose-Proportional Exposure Compared to Structural Analog SJ311
In a direct head-to-head comparison of two dihydroisoquinolone late leads, Sj-733 exhibited significantly higher oral bioavailability and more favorable dose-proportional exposure than its structural analog SJ311 across multiple preclinical species. Single-dose pharmacokinetic studies in mice, rats, and dogs revealed that Sj-733 achieved oral bioavailability values ranging from 60% to 100%, whereas SJ311 showed markedly lower values of 23% in mice and 40% in rats [1]. Additionally, SJ311 displayed a narrower range of dose-proportional exposure with plasma exposure flattening at doses above 200 mg/kg, while Sj-733 maintained consistent dose-proportionality, a critical attribute for predictable human dosing [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 60–100% across mice, rats, and dogs |
| Comparator Or Baseline | SJ311: 23% in mice, 40% in rats |
| Quantified Difference | Sj-733 bioavailability is 2.6- to 4.3-fold higher than SJ311 in mice; 1.5- to 2.5-fold higher in rats |
| Conditions | Single-dose oral and intravenous pharmacokinetic studies in mice, rats, and dogs |
Why This Matters
Higher and more consistent oral bioavailability ensures reliable systemic exposure in vivo, reducing the risk of underdosing and improving the likelihood of clinical efficacy, which is a key criterion for candidate selection.
- [1] Jiménez-Díaz MB, Viera S, Ibáñez E, Muñoz-Calderón A, Al-Lal S, Álvarez-Ruiz E, et al. Selecting an anti-malarial clinical candidate from two potent dihydroisoquinolones. Malar J. 2021 Feb 19;20(1):107. View Source
